Home > Products > Screening Compounds P58041 > 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide -

4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Catalog Number: EVT-4229996
CAS Number:
Molecular Formula: C24H23ClN2O3
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound is a 1,4-dihydropyridine derivative. Its crystal structure reveals a boat conformation for the 1,4-dihydropyridine ring, with the aryl group in a pseudo-axial position, orthogonal to the 1,4-dihydropyridine ring plane []. The cyclohexanone ring adopts an intermediate half-chair/sofa conformation. Importantly, the carboxyl group is coplanar with the endocyclic double bond due to π conjugation [].

Relevance: This compound shares the core structure of 1,4-dihydropyridine (1,4-DHP) with 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Both compounds feature substitutions at the 4-position of the 1,4-DHP ring (a nitrophenyl group in this compound and a 3-chloro-4-methoxyphenyl group in the target compound). Additionally, both compounds have a carboxyl group at the 3-position of the 1,4-DHP ring, although the target compound has this group further derivatized as an amide. The study of this related compound's conformation and carboxyl group orientation provides valuable insights into the potential structural features of 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide [].

Reference:

Relevance: As a 1,4-dihydropyridine derivative, this compound shares the core structure with 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. While it lacks the carboxyl or carboxamide substituent at the 3-position, the presence of an acetyl group at the same position highlights the potential for structural modifications at this site without disrupting the overall conformation of the 1,4-DHP ring system. Comparing the hydrogen bonding patterns of this compound to those formed by 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can provide insight into its intermolecular interactions and potential crystal packing arrangements [].

Reference:

Crystal structure of 4-(4-hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid methyl ester

Compound Description: This 1,4-dihydropyridine derivative possesses a methyl ester group at the 3-position and a 4-hydroxy-3-methoxyphenyl substituent at the 4-position of the 1,4-DHP ring [].

Reference:

Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Compound Description: This compound belongs to the 1,4-dihydropyridine class and exhibits potential calcium modulatory properties []. Its 1,4-dihydropyridine ring adopts a shallow boat conformation and is almost planar. The halogen-substituted benzene ring is oriented with the halogen substituents in a synperiplanar orientation relative to the 1,4-dihydropyridine ring plane [].

Relevance: This compound shares the 1,4-dihydropyridine core structure with 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Both compounds feature a halogen-substituted phenyl ring at the 4-position of the 1,4-DHP ring, although the specific halogen substitution pattern differs. Additionally, both possess a carboxylate group at the 3-position, with the target compound further modified as an amide. Similarities in their structures suggest potential similarities in their conformational preferences and potential biological activities, specifically related to calcium modulation [].

Reference:

3-Pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound is another 1,4-dihydropyridine derivative, displaying potential calcium modulatory properties []. Its 1,4-dihydropyridine ring adopts a shallow boat conformation. The halogen-substituted benzene ring orients itself so that the halogen substituents are synperiplanar to the 1,4-dihydropyridine ring plane. It features a half-chair conformation in the oxocyclohexene ring, a conformation less common than the typically observed envelope conformation [].

Relevance: This compound is structurally related to 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide through their shared 1,4-dihydropyridine core structure and the presence of a carboxylate group at the 3-position, though the target compound has an amide modification. Both compounds have halogen-substituted phenyl rings at the 4-position, albeit with different substitution patterns. The structural similarities suggest potential similarities in their conformational preferences and possible calcium modulatory effects [].

Reference:

Methyl 4-(2,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This 1,4-dihydropyridine derivative, known for its calcium modulatory properties, exists as a mixture of RR/SS and RS/SR diastereoisomers []. It displays a shallow boat conformation in the 1,4-dihydropyridine ring and positions its 2,4-dichlorophenyl ring such that the 2-chloro substituent is synperiplanar to the 1,4-dihydropyridine ring plane [].

Relevance: This compound, along with its diastereoisomeric counterpart (described below), highlights the stereochemical considerations relevant to 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The shared 1,4-DHP core, the methyl ester group at the 3-position, and the halogenated phenyl ring at the 4-position underscore the structural similarities between these compounds. The existence of diastereoisomers for this compound suggests that the target compound may also exhibit stereoisomerism, potentially influencing its biological activity and pharmacological properties [].

Reference:

Methyl 4-(2,4-dichlorophenyl)-2-methyl-7-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate monohydrate

Compound Description: This compound, also a 1,4-dihydropyridine derivative, exists as a mixture of RRI SS and RS/SR diastereoisomers and exists in a monohydrate form []. It exhibits a shallow boat conformation for its 1,4-dihydropyridine ring. The 2,4-dichlorophenyl ring is oriented with the 2-chloro substituent synperiplanar to the 1,4-dihydropyridine ring plane [].

Relevance: Similar to the previous compound, this 1,4-dihydropyridine derivative, with its diastereoisomeric nature, emphasizes the stereochemical aspects of 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The shared 1,4-DHP core, methyl ester group at the 3-position, and halogenated phenyl ring at the 4-position underline the structural parallels between these compounds. The presence of diastereoisomers for this compound reinforces the possibility that the target compound may also exhibit stereoisomerism, potentially impacting its pharmacological profile [].

Reference:

5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (Laquinimod)

Compound Description: Laquinimod is an orally active immunomodulatory drug currently undergoing clinical trials for treating multiple sclerosis []. This drug is synthesized by aminolyzing an ester precursor with N-ethylaniline. Laquinimod exists in equilibrium with its ester precursor, requiring the removal of methanol during synthesis to achieve high yields [].

Relevance: Laquinimod exhibits structural similarities to 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, specifically sharing the quinolinecarboxamide moiety. Both compounds possess chlorine and phenyl substitutions on the quinoline ring system, emphasizing their structural relationship. Understanding the synthesis and reactivity of Laquinimod, particularly its equilibrium with its ester precursor, could offer insights into potential synthetic strategies and stability considerations for the target compound [].

Properties

Product Name

4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C24H23ClN2O3/c1-14-21(24(29)27-16-7-4-3-5-8-16)22(15-11-12-20(30-2)17(25)13-15)23-18(26-14)9-6-10-19(23)28/h3-5,7-8,11-13,22,26H,6,9-10H2,1-2H3,(H,27,29)

InChI Key

JPHPSYGSJBOBBH-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Cl)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Cl)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.